molecular formula C15H11F3N2O B13672231 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13672231
M. Wt: 292.26 g/mol
InChI Key: SGUHYIOMUZZLSX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the methoxyphenyl group in the structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . The reaction conditions typically involve the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile. This method provides a broad substrate scope and high yields.

Industrial production methods may involve optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been explored as a scaffold for the development of covalent inhibitors targeting the KRAS G12C mutation in cancer cells . The compound binds covalently to the target protein, inhibiting its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-13-5-3-2-4-11(13)12-9-20-8-10(15(16,17)18)6-7-14(20)19-12/h2-9H,1H3

InChI Key

SGUHYIOMUZZLSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

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